molecular formula C20H29N3O3 B6130036 1,3-Dicyclohexyl-5-(cyclopropyliminomethyl)-6-hydroxypyrimidine-2,4-dione

1,3-Dicyclohexyl-5-(cyclopropyliminomethyl)-6-hydroxypyrimidine-2,4-dione

Cat. No.: B6130036
M. Wt: 359.5 g/mol
InChI Key: OKNXVPLNVRSMIR-UHFFFAOYSA-N
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Description

1,3-Dicyclohexyl-5-(cyclopropyliminomethyl)-6-hydroxypyrimidine-2,4-dione is a complex organic compound with a molecular formula of C20H31N3O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its unique structure, which includes cyclohexyl and cyclopropyl groups, as well as a hydroxypyrimidine core.

Properties

IUPAC Name

1,3-dicyclohexyl-5-(cyclopropyliminomethyl)-6-hydroxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c24-18-17(13-21-14-11-12-14)19(25)23(16-9-5-2-6-10-16)20(26)22(18)15-7-3-1-4-8-15/h13-16,24H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNXVPLNVRSMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)C=NC4CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dicyclohexyl-5-(cyclopropyliminomethyl)-6-hydroxypyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of cyclohexylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using high-purity reagents. The process typically includes rigorous purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclohexyl-5-(cyclopropyliminomethyl)-6-hydroxypyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The cyclohexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the imine group may produce a secondary amine.

Scientific Research Applications

1,3-Dicyclohexyl-5-(cyclopropyliminomethyl)-6-hydroxypyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dicyclohexyl-5-(cyclopropyliminomethyl)-6-hydroxypyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dicyclohexyl-5-(propylamino)methylene-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 1,3-Dicyclohexyl-5-(isobutylamino)methylene-2,4,6(1H,3H,5H)-pyrimidinetrione

Comparison

Compared to these similar compounds, 1,3-Dicyclohexyl-5-(cyclopropyliminomethyl)-6-hydroxypyrimidine-2,4-dione is unique due to the presence of the cyclopropyliminomethyl group and the hydroxyl group on the pyrimidine ring. These structural differences can significantly impact the compound’s reactivity, binding affinity, and overall chemical properties.

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